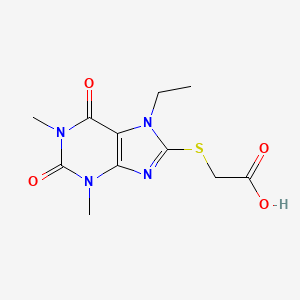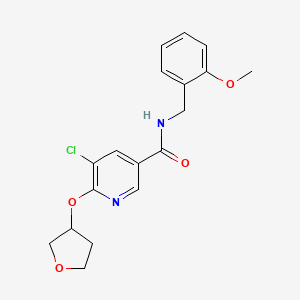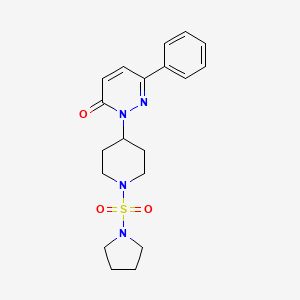
(Z)-N'-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-N’-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is a complex organic molecule. The “(Z)” indicates the configuration of the molecule around a double bond, according to the Cahn-Ingold-Prelog (CIP) rules . The “N’-(2,3-dimethylphenyl)” suggests the presence of a nitrogen atom bonded to a 2,3-dimethylphenyl group. The “4-phenylthiazole-2-carbohydrazonoyl cyanide” part suggests the presence of a phenyl group, a thiazole ring, a carbohydrazonoyl group, and a cyanide group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of reactions. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms and groups within the molecule. The presence of the (Z) configuration suggests that the two highest-priority groups on either side of a double bond are on the same side .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on the functional groups present in the molecule. For example, the presence of a cyanide group could make it susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthetic Procedures and Potential Therapeutic Agents
(Z)-N'-(2,3-dimethylphenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide, while not directly mentioned in available literature, is related to the broader chemical families of benzazoles and thiazole derivatives. These compounds, including guanidinobenzazoles and triazoles, exhibit significant potential in various scientific research fields, particularly in medicinal chemistry due to their diverse biological activities. For instance, benzazoles and their derivatives have been identified for their roles in drug development, showcasing activities ranging from cytotoxic, inhibiting cell proliferation through angiogenesis and apoptosis, to serving as key scaffolds in the synthesis of drugs addressing a wide spectrum of diseases including infectious diseases, cancer, and neurodegenerative disorders (Rosales-Hernández et al., 2022).
Amyloid Imaging and Alzheimer's Disease
The compound shares structural similarities with thiazole-based ligands, such as those used in amyloid imaging for Alzheimer's disease diagnosis. Amyloid imaging ligands, such as thiazole derivatives, have been studied for their ability to measure amyloid deposits in vivo in the brains of patients with Alzheimer's disease. This technique aids in the early detection of the disease and is crucial for the evaluation of new anti-amyloid therapies, underscoring the importance of thiazole derivatives in neuroscientific research (Nordberg, 2007).
Synthetic Routes and Biological Activities
The synthetic versatility of thiazole compounds is highlighted through various synthetic routes, including those for triazoles, which are pivotal in drug discovery due to their broad spectrum of biological activities. Such compounds are foundational in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties. The research underlines the critical role of thiazole and its derivatives in synthesizing compounds with potential therapeutic applications, mirroring the significance of the query compound in medicinal chemistry (Kaushik et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
(2Z)-N-(2,3-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S/c1-13-7-6-10-16(14(13)2)22-23-17(11-20)19-21-18(12-24-19)15-8-4-3-5-9-15/h3-10,12,22H,1-2H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITGAKGGRXGMFG-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749917.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)



![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749928.png)
![N-[3-[(4-Chlorophenyl)methylcarbamoyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2749931.png)




![N-(2,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2749937.png)

